Stat3-IN-12
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Overview
Description
Stat3-IN-12 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 has been implicated in numerous cancers, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of organic solvents, catalysts, and controlled reaction conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Stat3-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Stat3-IN-12 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of STAT3 in tumor growth, metastasis, and drug resistance. .
Immunotherapy: Investigated for its potential to modulate immune responses by targeting STAT3 in immune cells, thereby enhancing anti-tumor immunity.
Drug Development: Serves as a lead compound for the development of new STAT3 inhibitors with improved efficacy and selectivity
Mechanism of Action
Stat3-IN-12 exerts its effects by inhibiting the phosphorylation and activation of STAT3. This prevents STAT3 from dimerizing and translocating to the nucleus, where it would otherwise bind to DNA and regulate the expression of target genes involved in cell survival, proliferation, and immune response. By blocking STAT3 signaling, this compound disrupts the oncogenic pathways that contribute to cancer progression .
Comparison with Similar Compounds
Similar Compounds
BP1-102: Another STAT3 inhibitor that targets the SH2 domain of STAT3.
LLL-12: A small molecule inhibitor that reduces STAT3 phosphorylation and activity
Uniqueness of Stat3-IN-12
This compound is unique in its high selectivity and potency against STAT3. It has demonstrated superior efficacy in preclinical studies compared to other STAT3 inhibitors, making it a valuable tool for cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C28H30N4O2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2,6-bis(3-methoxyphenyl)-1,7-dipropylimidazo[4,5-f]benzimidazole |
InChI |
InChI=1S/C28H30N4O2/c1-5-13-31-25-18-26-24(17-23(25)29-27(31)19-9-7-11-21(15-19)33-3)30-28(32(26)14-6-2)20-10-8-12-22(16-20)34-4/h7-12,15-18H,5-6,13-14H2,1-4H3 |
InChI Key |
BWCIDDGTJILXKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC3=C(C=C2N=C1C4=CC(=CC=C4)OC)N=C(N3CCC)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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